molecular formula C17H18F3N3O4 B2493545 N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide CAS No. 2197289-51-1

N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide

Cat. No.: B2493545
CAS No.: 2197289-51-1
M. Wt: 385.343
InChI Key: ILQZSPIPVMWZRK-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide typically involves multi-step procedures. One common approach includes the reaction of 4-(trifluoromethoxy)aniline with a suitable piperazine derivative under controlled conditions to form the intermediate. This intermediate is then subjected to further reactions, including acylation and condensation, to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Comparison: N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[3-oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-2-13(24)21-8-7-14(25)23-10-9-22-16(26)15(23)11-3-5-12(6-4-11)27-17(18,19)20/h2-6,15H,1,7-10H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQZSPIPVMWZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCNC(=O)C1C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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